Indium(III) sulfate hydrate

Description

Chemical Identity and Nomenclature

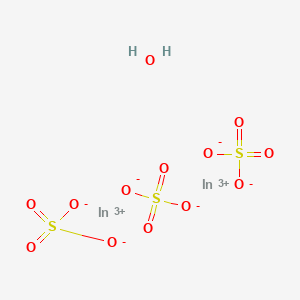

Indium(III) sulfate hydrate exhibits a complex chemical identity characterized by multiple forms and nomenclature variations that reflect its diverse structural configurations. The compound is systematically identified by the Chemical Abstracts Service number 13464-82-9 for the anhydrous form, while the hydrated variants carry additional registry numbers such as 304655-87-6 for specific hydrate configurations. The molecular formula varies depending on the degree of hydration, with the anhydrous form represented as In₂O₁₂S₃ and hydrated forms typically expressed as In₂(SO₄)₃·xH₂O, where x commonly equals 5 or 9. The molecular weight correspondingly ranges from 517.80 grams per mole for the anhydrous compound to 679.95 grams per mole for the nonahydrate form.

The International Union of Pure and Applied Chemistry designation for this compound is indium(3+) trisulfate, reflecting the trivalent oxidation state of indium and the presence of three sulfate groups. Alternative nomenclature includes numerous synonyms such as diindium trisulfate, indium sequisulfate, and indium trisulfate, with the term "sesquisulfate" being particularly significant as it indicates that the sulfate group occurs one and one-half times as frequently as the metal center. The compound is also known by various trade names, including IndiSul® when used in commercial applications. Chemical databases recognize additional synonyms such as indisulfat, particularly in German literature, and sulfuric acid indium salt, which reflects its acid-base origins.

The structural representation through Simplified Molecular Input Line Entry System notation appears as [In+3].[In+3].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O for the anhydrous form, clearly indicating the ionic nature of the compound with two indium(III) cations balanced by three sulfate anions. The International Chemical Identifier key XGCKLPDYTQRDTR-UHFFFAOYSA-H provides a unique digital fingerprint for database searches and chemical informatics applications.

Historical Development of Indium Sulfate Chemistry

The development of indium sulfate chemistry is intrinsically linked to the discovery of the indium element itself, which occurred in 1863 when German scientists Ferdinand Reich and Hieronymous Theodor Richter identified the characteristic indigo-blue spectral line while analyzing zinc ore samples. Reich, who was studying sphalerite zinc ore in hopes of finding thallium, collaborated with Richter due to his own colorblindness, leading to the unexpected discovery of this new element. The name "indium" derives from the Latin word indicum, meaning violet or indigo, directly referencing the distinctive spectral signature that led to its identification.

The early synthesis and characterization of indium sulfate compounds followed shortly after the element's discovery, as scientists sought to understand the chemical behavior of this newly identified metal. The first systematic preparation methods involved the reaction of indium metal, indium oxide, or indium carbonate with sulfuric acid, requiring careful control of acid concentration to prevent the formation of insoluble basic salts. Historical production methods included the dissolution of indium or indium oxide in excess dilute sulfuric acid under heating conditions, followed by concentration at approximately 50 degrees Celsius to precipitate crystalline forms.

The development of industrial applications for indium sulfate gained momentum in the mid-20th century, particularly with the emergence of semiconductor technology. A notable milestone occurred in 1953 when Philco developed the first high-frequency transistor using indium sulfate in an etching process that created surface-barrier germanium transistors capable of operating up to 60 megahertz. This breakthrough application involved using jets of indium sulfate solution to etch depressions into germanium substrates, followed by electroplating of indium to form collector and emitter electrodes. The formation of specialized companies focused on indium chemistry, such as the Indium Corporation established in 1934, reflected the growing commercial importance of indium compounds including sulfate derivatives.

Role in Coordination Chemistry and Material Science

Indium(III) sulfate hydrate demonstrates unique coordination chemistry behavior that distinguishes it from other metal sulfates and contributes to its specialized applications in material science. In aqueous solution, the indium ion exhibits remarkable complex formation tendencies with both water molecules and sulfate anions, creating a series of coordination complexes that have been extensively characterized through spectroscopic methods. Raman spectroscopic studies have revealed that indium is unusual among metal ions in forming stable sulfate complexes, with evidence for species such as In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)₂⁻ coexisting in solution.

The coordination environment around indium centers in hydrated sulfate systems has been characterized through multiple analytical techniques, revealing distinct vibrational modes that provide insight into the bonding interactions. Raman spectral analysis identifies characteristic bands at 650, 1000, and 1125 reciprocal centimeters corresponding to sulfur-oxygen bonds in sulfate groups coordinated to indium, while a band at 255 reciprocal centimeters indicates indium-oxygen bonding to sulfate. These spectroscopic signatures demonstrate that sulfate coordination occurs through a C₃ᵥ symmetry arrangement, providing fundamental understanding of the electronic and structural properties that enable the compound's material science applications.

The role of indium(III) sulfate hydrate in material science extends beyond simple coordination chemistry to encompass critical functions in advanced material synthesis and processing. The compound serves as a precursor for the preparation of copper indium selenide, a semiconductor material important in photovoltaic applications. Additionally, its use in electroplating processes extends to both direct indium deposition and as a hardening agent in gold electroplating baths, where it modifies the mechanical properties of the deposited metal films. The solubility characteristics of the compound, with approximately 54 grams dissolving per 100 grams of solution at 20 degrees Celsius, enable precise control of indium concentrations in solution-based processing methods.

| Property | Anhydrous Form | Nonahydrate Form |

|---|---|---|

| Molecular Weight (g/mol) | 517.80 | 679.95 |

| Chemical Formula | In₂(SO₄)₃ | In₂(SO₄)₃·9H₂O |

| Appearance | Grayish-white powder | Grayish-white hygroscopic crystals |

| Crystal Structure | Monoclinic | Monoclinic prisms |

| Density (g/cm³) | 3.44 | Variable with hydration |

| Solubility (g/100g H₂O at 20°C) | 53.92 | High |

| Decomposition Temperature | 437°C | Lower due to dehydration |

Properties

IUPAC Name |

indium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCWJBXGHOWID-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2In2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583496 | |

| Record name | Indium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304655-87-6 | |

| Record name | Indium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrolytic Preparation from Metallic Indium

A highly efficient and industrially relevant method involves electrolytic synthesis using high-purity metallic indium as the anode in a sulfuric acid solution. This method is detailed in a Chinese patent (CN100570008C) which outlines a three-step process to produce high-purity indium sulfate with improved yield and reduced impurities.

Step 1: Preparation of Indium Sulfate Solution

- Use 4N high-purity metallic indium cast as an anode plate.

- Electrolyze in diluted analytical pure sulfuric acid with concentration between 20% and 70%.

- The molar ratio of sulfuric acid to indium is controlled between 1:1.1 and 1:1.3.

- Electrolysis conditions: voltage 0.2–1.2 V, time 10–30 hours.

- A bidirectional pulse power supply is used with a frequency of 50–20,000 Hz to optimize dissolution and purity.

- After electrolysis, the solution is filtered to remove impurities.

Step 2: Crystallization of Indium Sulfate

- The purified indium sulfate solution is heated under agitation (stirring speed 50–120 rpm).

- Heating temperature ranges from 70 °C to 130 °C.

- Mass crystallization is induced by heating, followed by further crystallization at ambient temperature to maximize yield.

Step 3: Vacuum Crystallization

- The slurry from step 2 is stirred and subjected to vacuum crystallization.

- Vacuum tightness is maintained between $$1 \times 10^{-1}$$ and $$1 \times 10^{-3}$$ Pa.

- Heating temperature is controlled between 90 °C and 160 °C.

- Soaking time ranges from 10 to 40 hours.

- This step yields pulverous indium sulfate hydrate crystals with high purity and crystallization efficiency up to 70%.

| Parameter | Range / Value | Notes |

|---|---|---|

| Sulfuric acid concentration | 20% - 70% | Analytical pure acid |

| Acid to Indium molar ratio | 1:1.1 – 1:1.3 | Controls reaction stoichiometry |

| Electrolysis voltage | 0.2 – 1.2 V | Low voltage to prevent impurities |

| Electrolysis time | 10 – 30 hours | Ensures complete dissolution |

| Pulse frequency | 50 – 20,000 Hz | Bidirectional pulse power supply |

| Heating temperature (crystallization) | 70 °C – 130 °C | For mass crystallization |

| Stirring speed | 50 – 120 rpm | Ensures uniform crystallization |

| Vacuum pressure | $$1 \times 10^{-1}$$ to $$1 \times 10^{-3}$$ Pa | Vacuum crystallization conditions |

| Vacuum crystallization temperature | 90 °C – 160 °C | For drying and crystallization |

| Soaking time (vacuum step) | 10 – 40 hours | To complete crystallization |

This method improves the purity of the product, reduces indium loss, and lowers production costs compared to traditional methods. The controlled electrolysis and crystallization steps minimize impurities and suspended solids, resulting in a clear, high-purity indium sulfate hydrate product.

Chemical Reaction with Indium or Its Compounds

Indium(III) sulfate hydrate can also be prepared by direct chemical reaction of indium metal, indium oxide (In₂O₃), or indium carbonate with concentrated sulfuric acid.

Reaction with Indium Metal:

$$

2 \text{In} + 3 \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \text{H}2 \uparrow

$$

This reaction proceeds with cold concentrated sulfuric acid producing indium sulfate and hydrogen gas. If hot concentrated sulfuric acid is used, indium can reduce sulfuric acid to sulfur dioxide instead, which is less desirable.Reaction with Indium Oxide or Carbonate:

$$

\text{In}2\text{O}3 + 3 \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \text{H}2\text{O}

$$

$$

\text{In}2(\text{CO}3)3 + 3 \text{H}2\text{SO}4 \rightarrow \text{In}2(\text{SO}4)3 + 3 \text{CO}2 \uparrow + 3 \text{H}2\text{O}

$$

These reactions require an excess of strong sulfuric acid to prevent the formation of insoluble basic salts. The product can then be crystallized to obtain hydrated forms.

Summary of Key Preparation Parameters

| Preparation Method | Key Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrolytic synthesis | 20–70% H₂SO₄, 0.2–1.2 V, 10–30 h, pulse power | High purity, low impurity, high yield (70%) | Requires specialized equipment, long time |

| Chemical reaction | Indium or In₂O₃ + excess H₂SO₄, controlled temp | Simple, direct synthesis | Risk of basic salt formation, lower purity |

Scientific Research Applications

Indium(III) sulfate hydrate has a wide range of applications in scientific research and industry:

Chemical Synthesis: Used as a reagent in the synthesis of other indium-containing compounds, such as copper indium selenide.

Electroplating: Acts as a hardening agent in gold electroplating baths.

Biological and Medical Research: Indium(III) complexes, including those with indium-111 isotope, are investigated for their potential in radiopharmaceuticals, bioimaging, and photodynamic therapy.

Catalysis: Employed as a catalyst in various chemical reactions due to its unique properties.

Mechanism of Action

Indium(III) sulfate hydrate can be compared with other indium compounds and sulfate salts:

Indium(III) Chloride: Unlike indium(III) sulfate, indium(III) chloride is used primarily in organic synthesis and as a Lewis acid catalyst.

Indium(III) Nitrate: This compound is used in the preparation of indium-containing materials and has different solubility properties compared to indium(III) sulfate.

Antimony(III) Sulfate: Similar to indium(III) sulfate, antimony(III) sulfate is used in chemical synthesis and has comparable hygroscopic properties.

Uniqueness: Indium(III) sulfate hydrate is unique due to its ability to form stable complexes with sulfate ions and its high solubility in water. These properties make it particularly useful in applications requiring high-purity indium compounds .

Comparison with Similar Compounds

Table 1: Comparative Properties of Metal(III) Sulfate Hydrates

Research Findings

- Hydration Behavior : Indium(III) sulfate forms stable hexaaqua complexes ([In(OH₂)₆]³⁺) in aqueous solutions, which dissociate into outer-sphere sulfate complexes upon dilution. This contrasts with chromium(III) sulfate, which exhibits stronger inner-sphere ligand interactions .

- Thermal Decomposition : Indium(III) sulfate hydrate decomposes at 250°C, while chromium(III) sulfate releases hazardous oxides (SOₓ, CrOₓ) under similar conditions .

Biological Activity

Indium(III) sulfate hydrate, represented chemically as , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Indium(III) sulfate can exist in various hydrated forms, including pentahydrate and nonahydrate. The compound is formed through the reaction of indium with sulfuric acid, resulting in a highly soluble sulfate salt that exhibits acidic properties in solution, with a pH as low as 1.85 at a concentration of 0.14 mol/L .

Biological Applications

Indium(III) sulfate hydrate has been investigated for several biological applications:

- Dietary Supplementation : It is marketed as a dietary supplement purported to enhance mineral absorption, lower blood pressure, and serve anti-aging purposes .

- Potential Therapeutic Uses : Some studies suggest that indium compounds may have immunomodulatory effects and could potentially influence metabolic processes .

The biological activity of indium compounds, including indium(III) sulfate hydrate, can be attributed to several mechanisms:

- Cellular Interaction : Indium ions can interact with cellular membranes and influence ion channels, potentially affecting cellular signaling pathways.

- Antioxidant Properties : Some research indicates that indium compounds may exhibit antioxidant activity, which could mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Studies on Indium(III) Sulfate Hydrate

Notable Research

- Antioxidant Activity : A study published in the Journal of Inorganic Biochemistry found that indium compounds could scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions .

- Dietary Effects : Research from Chemotechnique Diagnostics highlighted the use of indium(III) sulfate as a dietary supplement but emphasized the need for further studies to substantiate health claims .

- Immunological Studies : Investigations into the immunomodulatory effects of indium have shown promising results in animal models, suggesting that it may enhance immune function under certain conditions .

Safety and Toxicology

While indium compounds have potential therapeutic benefits, safety assessments are crucial. Indium exposure has been linked to respiratory issues and other health concerns when inhaled or ingested in excessive amounts. Regulatory guidelines recommend monitoring elemental impurities to ensure safe levels in pharmaceutical applications .

Chemical Reactions Analysis

Thermal Decomposition

Above 437°C (710 K), indium(III) sulfate decomposes endothermically:

This reaction is utilized in producing indium oxide (In₂O₃), a material critical for transparent conductive films .

Solution Behavior and Complexation

Aqueous solutions exhibit strong acidity (pH ~1.85 at 0.14 mol/L) and dynamic sulfate complexation :

-

Primary complexes :

-

-

Key observations :

-

Complexation increases with temperature (endothermic) and concentration (>50% at high [In³⁺]) .

-

Raman spectroscopy reveals sulfate bonding via peaks at 650, 1000, 1125 cm⁻¹ (S–O stretching) and 255 cm⁻¹ (In–O–S vibration) .

-

Rapid ligand exchange (>10⁷ s⁻¹) prevents NMR differentiation of complexed/non-complexed ions .

-

Reactions with Bases and Precipitation

Alkali addition induces precipitation of basic salts:

Formation of Double Salts (Alums)

Indium(III) sulfate forms alums with alkali metals, crystallizing in trigonal systems:

| Compound | Formula | Molecular Weight | Density (g/cm³) |

|---|---|---|---|

| Sodium indium trisulfate | Na₃In(SO₄)₃ | 471.97 | 3.172 |

| Potassium indium trisulfate | K₃In(SO₄)₃ | 520.30 | 3.026 |

| Cesium indium trisulfate | Cs₃In(SO₄)₃ | 801.72 | 3.876 |

Data sourced from single-crystal X-ray studies .

Redox Reactions

In hot, concentrated , indium acts as a reductant:

Other Precipitation Reactions

-

With oxalic acid : Forms decahydrate indium oxalate:

-

With periodate : Yields basic indium periodate:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity Indium(III) sulfate hydrate, and how can its crystalline structure be verified?

- Synthesis : Dissolve indium metal or oxide in concentrated sulfuric acid under reflux (e.g., 6 M H₂SO₄ at 80–100°C for 12–24 hours). Filter and recrystallize to obtain In₂(SO₄)₃·xH₂O .

- Characterization : Use X-ray diffraction (XRD) to confirm the crystalline phase. Compare observed lattice parameters with reference data (e.g., monoclinic structure, space group C2/m). Thermogravimetric analysis (TGA) can quantify the hydration state (xH₂O) by measuring mass loss at 150–300°C .

Q. How can researchers distinguish between inner-sphere and outer-sphere sulfate complexes in aqueous Indium(III) sulfate solutions?

- Methodology :

Conduct Raman spectroscopy to identify vibrational modes: Inner-sphere complexes show distinct ν(SO₄) bands (e.g., ~980–1050 cm⁻¹) due to direct In³+–SO₄²⁻ bonding. Outer-sphere complexes exhibit weaker shifts (~970 cm⁻¹) .

Use ¹¹⁵In NMR to detect chemical environment changes: Inner-sphere complexes cause significant peak broadening due to paramagnetic effects .

Advanced Research Questions

Q. How does the hydration structure of [In(OH₂)₆]³⁺ evolve under varying temperatures and sulfate concentrations?

- Experimental Design :

Prepare In₂(SO₄)₃ solutions (0.1–2.0 M) in D₂O to avoid interference from H₂O in spectroscopic studies.

Use temperature-controlled Raman spectroscopy (25–100°C): Monitor the ν₁(In–O) mode at ~487 cm⁻¹ for [In(OH₂)₆]³⁺ stability. At high sulfate concentrations (>1 M), observe shifts to ~500 cm⁻¹, indicating sulfate coordination .

Compare with ab initio calculations (HF/6-31G* level) to model hydration clusters like [In(OH₂)₁₈]³⁺, which better match experimental ν₁ frequencies .

Q. What thermodynamic drivers govern the formation of basic indium sulfate (In(OH)SO₄) during hydrothermal decomposition?

- Analysis :

Perform hydrothermal experiments (T > 100°C, autoclave): Monitor precipitation via in situ pH and conductivity measurements.

Use TGA-DSC to measure enthalpy changes. The reaction In₂(SO₄)₃ → 2In(OH)SO₄ + H₂SO₄ is entropically driven (ΔS > 0) due to H₂O release .

Confirm product composition via XRD and elemental analysis (In:S molar ratio shifts from 2:3 to 1:1 in In(OH)SO₄) .

Q. How do conflicting Raman and NMR data on sulfate complexation in In³+ solutions inform experimental design?

- Contradiction Resolution :

- Raman data in sulfate-rich solutions suggest stable [In(SO₄)]⁺ complexes, while ¹¹⁵In NMR may show minimal shift if exchange kinetics are rapid.

- Mitigation :

Use low-temperature NMR (−10°C) to slow ligand exchange.

Combine with conductivity measurements to correlate ion-pair formation with sulfate concentration .

Methodological Considerations

Q. What protocols ensure accurate quantification of hydration water (x) in In₂(SO₄)₃·xH₂O?

- Stepwise Approach :

TGA : Heat to 300°C at 10°C/min under N₂. Calculate x = (mass loss)/(molar mass H₂O).

Karl Fischer Titration : Dissolve 100 mg sample in anhydrous DMF to determine residual H₂O .

Q. How can researchers mitigate hydrolysis during Indium(III) sulfate hydrate storage?

- Best Practices :

Store in desiccators with P₂O₅ to prevent moisture uptake.

Pre-acidify solutions (pH < 2.0 with H₂SO₄) to stabilize [In(OH₂)₆]³⁺ and suppress In(OH)₃ precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.